![molecular formula C13H15N5O2S2 B2724308 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034494-31-8](/img/structure/B2724308.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H15N5O2S2 and its molecular weight is 337.42. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The synthesis process involved reacting various precursors with active methylene compounds to produce derivatives with potential antibacterial activities. Among the newly synthesized compounds, some demonstrated high antibacterial effectiveness, indicating their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-Inflammatory Applications
Another research avenue involved the synthesis of celecoxib derivatives, which were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Additionally, some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications in managing inflammation, pain, cancer, and hepatitis C virus infection (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
The inhibition of human carbonic anhydrase (CA) isozymes by metal complexes of pyrazole-based sulfonamides has been studied, revealing that these complexes effectively inhibit CA isozymes I and II. This activity suggests their potential use in designing therapeutic agents for conditions where CA inhibition is beneficial, such as glaucoma, edema, and certain neurological disorders (Büyükkıdan et al., 2017).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been designed and synthesized, showing in vitro antiproliferative activities against various cancer cell lines. This research highlighted some compounds' cell-selective effects against rat brain tumor cells (C6), with a few demonstrating broad-spectrum antitumor activity comparable to commonly used anticancer drugs. These findings indicate the potential of these derivatives as novel anticancer agents (Mert et al., 2014).
properties
IUPAC Name |
1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-17-9-12(7-15-17)22(19,20)16-8-13(11-3-6-21-10-11)18-5-2-4-14-18/h2-7,9-10,13,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCYDLWDJXODOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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